8-Allyl-9-ethylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one
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Overview
Description
8-ALLYL-9-(ETHYLSULFANYL)-5,8-DIHYDRONAPHTHO[2’,1’:4,5]THIENO[2,3-D]PYRIMIDIN-7(6H)-ONE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphtho-thieno-pyrimidine core, which is further functionalized with allyl and ethylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ALLYL-9-(ETHYLSULFANYL)-5,8-DIHYDRONAPHTHO[2’,1’:4,5]THIENO[2,3-D]PYRIMIDIN-7(6H)-ONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-ALLYL-9-(ETHYLSULFANYL)-5,8-DIHYDRONAPHTHO[2’,1’:4,5]THIENO[2,3-D]PYRIMIDIN-7(6H)-ONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the double bonds or the thienopyrimidine core.
Substitution: The allyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-ALLYL-9-(ETHYLSULFANYL)-5,8-DIHYDRONAPHTHO[2’,1’:4,5]THIENO[2,3-D]PYRIMIDIN-7(6H)-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug discovery.
Medicine: It has shown promise in preclinical studies for its anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-ALLYL-9-(ETHYLSULFANYL)-5,8-DIHYDRONAPHTHO[2’,1’:4,5]THIENO[2,3-D]PYRIMIDIN-7(6H)-ONE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Known for its potential as an epidermal growth factor receptor (EGFR) inhibitor.
Thieno[2,3-d]pyrimidine derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
8-ALLYL-9-(ETHYLSULFANYL)-5,8-DIHYDRONAPHTHO[2’,1’:4,5]THIENO[2,3-D]PYRIMIDIN-7(6H)-ONE is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of the allyl and ethylsulfanyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
Molecular Formula |
C19H18N2OS2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
14-ethylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C19H18N2OS2/c1-3-11-21-18(22)15-14-10-9-12-7-5-6-8-13(12)16(14)24-17(15)20-19(21)23-4-2/h3,5-8H,1,4,9-11H2,2H3 |
InChI Key |
DVLUXZMYHIBGQY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC=C |
Origin of Product |
United States |
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